4-Ethoxy-2-ethylbenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethoxy-2-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO2/c1-3-10-12-11-8(13-4-2)6-5-7-9(11)14-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
PDQFMDHBRSUSSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC=C2OCC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of the Benzo D Oxazole Core
Functionalization of Cyano Group in Benzo[d]oxazole-2-carbonitrile (B1610237) Derivatives
The cyano group (C≡N) at the 2-position of the benzo[d]oxazole ring is a versatile functional handle that allows for a variety of chemical transformations. Its electron-withdrawing nature and ability to participate in diverse reactions make benzo[d]oxazole-2-carbonitrile a valuable intermediate for the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents. smolecule.com The functionalization of this group primarily involves nucleophilic substitution, oxidation, and reduction reactions.
Nucleophilic Substitution: The cyano group is susceptible to nucleophilic attack, enabling its conversion into other functional groups. This allows for the introduction of diverse substituents and the construction of more elaborate molecular architectures. smolecule.com
Oxidation: The nitrile function can be oxidized to afford the corresponding carboxylic acid. This transformation converts the linear cyano group into a trigonal planar carboxyl group, which can alter the molecule's steric and electronic properties and its potential biological interactions. For instance, the oxidation of benzo[d]oxazole-2-carbonitrile yields benzo[d]oxazole-2-carboxylic acid, a compound that may exhibit different biological activities than its nitrile precursor. smolecule.com
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). This reaction is significant as it introduces a basic and nucleophilic center to the molecule, opening pathways for further derivatization, such as amide bond formation. The resulting benzo[d]oxazole-2-amine derivatives are important scaffolds in medicinal chemistry.
Cyclization Reactions: Benzo[d]oxazole-2-carbonitrile can also act as a precursor in cyclization reactions. The cyano group can react with other nucleophiles or electrophiles to form more complex, fused heterocyclic systems, further expanding the chemical space accessible from this starting material. smolecule.com
The table below summarizes the key transformations of the cyano group in benzo[d]oxazole-2-carbonitrile derivatives.
Table 1: Reactions Involving the Cyano Group of Benzo[d]oxazole-2-carbonitrile
| Reaction Type | Reactant | Reagents/Conditions | Product | Reference |
| Oxidation | Benzo[d]oxazole-2-carbonitrile | Oxidizing agents | Benzo[d]oxazole-2-carboxylic acid | smolecule.com |
| Reduction | Benzo[d]oxazole-2-carbonitrile | Reducing agents | Benzo[d]oxazole-2-amine | |
| Nucleophilic Substitution | Benzo[d]oxazole-2-carbonitrile | Various nucleophiles | Functionalized 2-substituted benzo[d]oxazoles | smolecule.com |
| Cyclization | Benzo[d]oxazole-2-carbonitrile | Other nucleophiles/electrophiles | Fused heterocyclic systems | smolecule.com |
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide insights into the geometric structure, electronic distribution, and reactivity of molecules like 4-Ethoxy-2-ethylbenzo[d]oxazole.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations can determine the optimized molecular geometry, electronic energies, and the distribution of electron density, which are crucial for predicting a molecule's behavior. For benzoxazole (B165842) derivatives, DFT methods are employed to analyze their structural and electronic characteristics. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor molecule, suggesting higher nucleophilicity. irjweb.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept electrons. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. irjweb.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity. irjweb.com
For related compounds like 4-ethoxy-2,3-difluoro benzamide, the HOMO-LUMO gap has been calculated to understand the molecule's energetic behavior and reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Benzoxazole Analogue (Note: This data is illustrative for a related class of compounds and not specific to this compound)
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2. It signifies resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.
Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index measures the propensity of a species to accept electrons. irjweb.com
These parameters are routinely calculated for various oxazole (B20620) and benzoxazole derivatives to predict their reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. mdpi.com An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green/Yellow: Represents areas with near-zero or neutral potential.
For benzoxazole derivatives, MEP maps can identify the most electron-rich (e.g., around the oxygen and nitrogen atoms) and electron-poor (e.g., around hydrogen atoms) regions, providing crucial insights into intermolecular interactions. mdpi.comresearchgate.net
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, rotations around the C-C and C-O single bonds of the ethoxy and ethyl side chains are particularly important.
Computational methods can be used to perform a potential energy surface (PES) scan by systematically changing specific torsion angles (dihedral angles) and calculating the energy of each resulting conformation. This process identifies the most stable, low-energy conformers and the energy barriers between them. Analysis of key torsion angles reveals the preferred three-dimensional structure of the molecule, which is essential for understanding its interaction with biological targets or its packing in a crystal lattice. nih.govwu.ac.th
Density Functional Theory (DFT) Studies of Electronic Structure
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a broader set of computational techniques used to simulate the behavior of molecules. nih.gov For benzoxazole derivatives, these approaches are often used to predict how they might interact with biological macromolecules, such as enzymes.
Molecular docking is a prominent technique within this category. It involves placing a small molecule (ligand), such as this compound, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and predict the most favorable binding mode. nih.gov Such studies are crucial in drug design for identifying potential biological targets and understanding the structural basis of activity. For example, various benzoxazole derivatives have been studied using molecular modeling to investigate their interactions with enzymes like cyclooxygenase (COX). nih.gov
Molecular Docking for Ligand-Target Interactions
Information regarding molecular docking studies specifically targeting this compound is not available in the provided search results.
Specific binding site analysis and interaction profiles for this compound have not been documented in the available literature.
Dock scores for this compound against any specific biological targets are not reported in the provided research.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Behavior
There are no molecular dynamics simulation studies focused on this compound in the provided search results. Such simulations are used to assess the stability of a ligand-receptor complex and observe conformational changes over time.
Free Binding Energy Calculations (e.g., MM/PBSA)
No studies employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the free binding energy of this compound with a target are present in the available literature. This method is generally used to provide a more accurate estimation of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
The application of QSAR or 3D-QSAR methodologies to a series of compounds including this compound has not been found.
There is no information on the development or validation of Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) models involving this compound. These 3D-QSAR techniques are used to understand the relationship between the steric and electrostatic properties of molecules and their biological activity.
Predictive Modeling for Structural Modifications
Extensive searches for predictive modeling studies focusing specifically on the structural modifications of this compound did not yield specific research findings or data tables directly related to this compound. Computational studies and quantitative structure-activity relationship (QSAR) models are often applied to broader classes of benzoxazole derivatives to predict how changes in their chemical structure might affect their biological activity. nih.govnih.gov However, dedicated predictive models for optimizing or modifying the this compound structure were not found in the available literature. Research in this area tends to focus on series of compounds to derive broader structure-activity relationships rather than on a single specific molecule without a known biological target. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Mechanistic Insights at the Molecular Level
Positional Importance of Substituents on the Benzo[d]oxazole Core
The biological activity and chemical reactivity of the benzo[d]oxazole scaffold are profoundly influenced by the nature and position of its substituents. The fused benzene (B151609) and oxazole (B20620) rings create a unique electronic environment that can be finely tuned by the addition of different functional groups.
Role of Substituents at the C-2 and C-5 Positions
Research on various benzoxazole (B165842) derivatives has consistently highlighted the C-2 and C-5 positions as critical for modulating biological activity. Substituents at the C-2 position are known to play a pivotal role in the interaction of benzoxazole derivatives with biological targets. The nature of the group at this position can influence the molecule's binding affinity and selectivity for specific enzymes or receptors. For instance, the introduction of various aryl or alkyl groups at the C-2 position has been a common strategy in the development of potent antimicrobial and anticancer agents.
A summary of the general influence of substituents at these key positions is presented in the table below.
| Position | Type of Substituent | General Impact on Activity |
| C-2 | Alkyl, Aryl | Directly influences binding to target macromolecules. |
| C-5 | Electron-donating | Can enhance reaction yields and modulate electronic properties. |
| C-5 | Electron-withdrawing | Can alter the electronic distribution and potentially enhance specific biological activities. |
Influence of Ethoxy and Ethyl Groups on Reactivity and Interactions
In the case of 4-Ethoxy-2-ethylbenzo[d]oxazole, the substituents are an ethyl group at the C-2 position and an ethoxy group at the C-4 position.
The 2-ethyl group is a small, lipophilic alkyl substituent. Its presence at the C-2 position is expected to contribute to the molecule's hydrophobic interactions with biological targets. Compared to a simple methyl group, the ethyl group offers a slight increase in steric bulk and lipophilicity, which can lead to more specific and potentially stronger van der Waals interactions within a binding pocket. The flexibility of the ethyl group may also allow for a more adaptable fit to the target site.
Electronic and Steric Effects of Substituents on Molecular Interactions
The electronic and steric properties of the ethyl and ethoxy groups in this compound are critical determinants of its molecular interactions.
The following table summarizes the anticipated effects of the substituents in this compound.
| Substituent | Position | Electronic Effect | Steric Effect |
| Ethyl | C-2 | Weakly electron-donating (inductive) | Moderate bulk, influences binding pocket fit. |
| Ethoxy | C-4 | Electron-donating (resonance), Hydrogen bond acceptor | Contributes to overall molecular shape and can influence binding. |
Ligand-Target Interaction Mechanisms
The interaction of this compound with biological targets is likely governed by a combination of non-covalent interactions and potential disruption of cellular components.
Non-Covalent Interactions (Hydrogen Bonding, Van der Waals, Pi-Pi Stacking)
The structural features of this compound suggest the potential for several types of non-covalent interactions, which are fundamental to its binding affinity and specificity.
Hydrogen Bonding: The oxygen atom of the C-4 ethoxy group can act as a hydrogen bond acceptor, forming a directional interaction with hydrogen bond donor groups (e.g., -OH, -NH) on a target macromolecule. This is often a key contributor to the stability of a ligand-receptor complex.
Pi-Pi Stacking: The aromatic benzo[d]oxazole core is capable of engaging in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. This type of interaction, where the electron clouds of the aromatic rings overlap, can significantly enhance binding affinity.
Disruption Mechanisms of Cellular Components and Macromolecules
Based on the known activities of other benzoxazole derivatives, this compound could potentially disrupt cellular functions through various mechanisms. Benzoxazole-containing compounds have been reported to induce apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of key proteins in apoptotic pathways. Furthermore, some benzoxazole derivatives have been shown to interfere with the cell cycle, leading to arrest at different phases and preventing cell proliferation.
Another potential mechanism is the inhibition of crucial enzymes. The specific shape and electronic properties of this compound, conferred by its ethyl and ethoxy substituents, would determine its selectivity and potency as an inhibitor for any given enzyme.
Interaction with Specific Enzymes (e.g., COX-2, DHFR)
A detailed review of available scientific literature did not yield specific studies on the direct interaction of this compound with cyclooxygenase-2 (COX-2) or dihydrofolate reductase (DHFR). However, the benzoxazole scaffold is a recognized pharmacophore in medicinal chemistry, and various derivatives have been investigated as inhibitors of these enzymes. researchgate.nethumanjournals.comajphs.com
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.netnih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov Structure-activity relationship (SAR) studies on other heterocyclic compounds, such as benzothiazolamines and benzimidazoles, indicate that the nature and position of substituents strongly influence inhibitory activity. tsijournals.comnih.gov For benzoxazole derivatives, the presence of electron-withdrawing groups has been noted to enhance anti-proliferative activity, a process in which COX-2 can be involved. researchgate.net
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for anticancer and antimicrobial agents. nih.govnih.gov The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govresearchgate.net Inhibitors of DHFR, often containing pyrimidine (B1678525) or similar heterocyclic motifs, block this process, thereby halting cell proliferation. nih.govnih.gov While direct data on this compound is absent, research on other benzimidazole (B57391) and benzoxazole derivatives has been conducted to explore their potential as DHFR inhibitors. nih.govnih.gov These studies often focus on mimicking the binding of the natural substrate or known inhibitors like methotrexate. nih.gov
Binding to Receptors (e.g., GPCRs, Kinases, Immune Checkpoint Regulators)
Specific binding data for this compound with G-protein coupled receptors (GPCRs), kinases, or immune checkpoint regulators is not available in the reviewed literature. Nevertheless, the benzoxazole core is a key structural element in molecules designed to target these receptor families.
G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all modern drugs. nih.govnih.gov They transduce extracellular signals into intracellular responses. nih.govnih.gov Benzoxazole derivatives have been synthesized and evaluated as ligands for specific GPCRs, such as melatonin (B1676174) receptors, where the nature of substituents on the benzoxazole ring system dictates the binding affinity and agonist/antagonist activity. nih.gov
Kinases: Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic inhibitors. nih.gov Several studies have focused on designing benzoxazole derivatives as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis. nih.govnih.govresearchgate.net SAR studies in this area show that substitutions on the benzoxazole ring and the attached moieties are critical for achieving potent inhibition. nih.govresearchgate.net For instance, some potent benzoxazole-based VEGFR-2 inhibitors feature a 5-methyl or 5-chloro substitution on the benzoxazole ring. nih.govsemanticscholar.org
Immune Checkpoint Regulators: Immune checkpoints like PD-1/PD-L1 and CTLA-4 are crucial for preventing autoimmunity but can be exploited by cancer cells to evade immune attack. nih.gov Small-molecule inhibitors of these pathways are an active area of research. Recently, benzo[d]oxazole derivatives have been identified as novel dual inhibitors targeting the PD-1/PD-L1 and VISTA pathways, demonstrating that this scaffold can be effective in the field of cancer immunotherapy. nih.gov
Potential for DNA Intercalation
While direct experimental evidence for DNA intercalation by this compound is not documented, the planar aromatic structure of the benzoxazole ring is a feature common to many DNA intercalating agents. nih.govperiodikos.com.brperiodikos.com.br DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. periodikos.com.brnih.gov
Studies on other benzoxazole derivatives have shown they possess the ability to bind to DNA, with intercalation being a predominant mode of interaction. nih.govperiodikos.com.brmdpi.com This interaction often leads to an enhancement of the molecule's fluorescence, making some benzoxazoles useful as fluorescent DNA probes. periodikos.com.brperiodikos.com.br Molecular docking studies of some 2-phenylbenzoxazole (B188899) derivatives have demonstrated that they can intercalate between guanine (B1146940) and cytosine bases, a process facilitated by hydrogen bonds. mdpi.com The potential for a given derivative to intercalate is influenced by its specific substituents, which affect its size, planarity, and ability to form stabilizing interactions with the DNA base pairs. periodikos.com.brmdpi.com
Theoretical Elucidation of Photophysical Behavior
Effect of Chalcogen Atoms on Photophysical Properties
The photophysical properties of heterocyclic compounds like benzoxazoles can be significantly modulated by the replacement of the oxygen atom with heavier chalcogens (sulfur, selenium, tellurium). This "heavy atom effect" influences the rates of spin-forbidden processes, primarily intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1).
Replacing the oxygen in a benzo[a]phenoxazinium dye with sulfur and selenium leads to a progressive red-shift in the absorption and emission maxima. nih.govnih.gov This is accompanied by a dramatic increase in the quantum yield of singlet oxygen generation, a process dependent on an efficient population of the triplet state. nih.govnih.gov Theoretical studies on other heterocycles confirm that spin-orbit coupling (SOC), which facilitates ISC, strongly increases upon substitution with heavier chalcogens like sulfur. nih.gov This enhancement of ISC can lead to unique photophysical phenomena like room-temperature phosphorescence. nih.gov
The table below, derived from studies on benzo[a]phenoxazinium analogues, illustrates the typical effect of chalcogen substitution on photophysical properties. nih.gov
| Chalcogen Atom | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Singlet Oxygen Quantum Yield (Φ_Δ) |
| Oxygen (O) | 634 | ~674 | 0.02 |
| Sulfur (S) | 653 | ~693 | 0.46 |
| Selenium (Se) | 661 | ~701 | 0.98 |
This interactive table demonstrates the bathochromic (red) shift in absorption and emission and the increasing efficiency of singlet oxygen generation as the chalcogen atom becomes heavier.
Therefore, it is theoretically predicted that replacing the oxygen in this compound with sulfur to form 4-Ethoxy-2-ethylbenzo[d]thiazole, or with selenium to form the corresponding benzoselenazole, would result in a bathochromic shift of its absorption and fluorescence spectra and a significantly enhanced triplet state yield. nih.govnih.govnih.govresearchgate.net
Advanced Applications in Chemical Biology and Materials Science Mechanistic Focus
Benzo[d]oxazole Derivatives as Molecular Scaffolds for Chemical Probe Development
The development of chemical probes—small molecules used to study and manipulate biological systems—relies on scaffolds that can be systematically modified to achieve high potency and selectivity for a biological target. The benzo[d]oxazole nucleus is frequently employed for this purpose due to its established presence in a wide array of pharmacologically active compounds. mdpi.comnih.gov
Epigenetic 'reader' proteins are crucial components of gene regulation machinery; they recognize and bind to specific post-translational modifications (PTMs) on histone proteins, such as acetylation and methylation. jcpjournal.orggcu.ac.uk These reader domains, which include bromodomains and chromodomains, act as docking platforms that recruit other proteins to chromatin, ultimately influencing gene expression. nih.gov The misregulation of these processes is linked to diseases like cancer, making reader proteins attractive drug targets. gcu.ac.uk
The design of chemical probes to modulate these interactions is a key area of research. While specific probes based on the 4-Ethoxy-2-ethylbenzo[d]oxazole structure are not extensively documented, the general benzo[d]oxazole scaffold serves as a viable framework. Its aromatic system can engage in π-π stacking interactions within the hydrophobic binding pockets of reader domains, which are adapted to recognize modified lysine residues. jcpjournal.org By appending specific side chains to the benzo[d]oxazole core, chemists can design derivatives that mimic these histone marks, enabling the creation of selective inhibitors or probes to study the function of specific reader proteins.
Benzo[d]oxazole derivatives have a well-documented history as modulators of various enzymes and receptors, a testament to their utility as a core scaffold. nih.gov Their structure allows them to interact with biological macromolecules through various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. tandfonline.com This has led to the development of derivatives with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov
For instance, certain benzo[d]oxazole derivatives have been designed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Molecular modeling studies have shown that the benzo[d]oxazole moiety can fit into the active site of COX-2, with specific substitutions on the ring system enhancing binding affinity and selectivity. nih.gov Other research has demonstrated that derivatives of this scaffold can act as acetylcholinesterase (AChE) inhibitors or β adrenergic receptor antagonists, highlighting the scaffold's adaptability for diverse biological targets. mdpi.comnih.gov
| Target Class | Specific Target Example | Reported Activity | Reference |
|---|---|---|---|
| Enzyme | Cyclooxygenase-2 (COX-2) | Inhibition (Anti-inflammatory) | nih.gov |
| Enzyme | Acetylcholinesterase (AChE) | Inhibition (Neuroprotective) | nih.gov |
| Receptor | β Adrenergic Receptor | Antagonism | nih.gov |
| Enzyme | Staphylococcus aureus Sortase A | Inhibition (Antimicrobial) | nih.gov |
Rational Design of Bioactive Molecules Based on Mechanistic Understanding
The process of rational drug design involves creating novel molecules with a specific biological effect based on a detailed understanding of the target's structure and mechanism. nih.govscilit.com This approach minimizes the trial-and-error aspect of drug discovery. The benzo[d]oxazole scaffold is frequently utilized in such design strategies. mdpi.com
Computational methods like molecular docking are employed to predict how different benzo[d]oxazole derivatives will bind to a target protein. nih.gov For example, in the design of novel anti-inflammatory agents, researchers have used the crystal structure of the COX-2 enzyme to model the interactions of newly synthesized benzo[d]oxazole compounds. nih.gov These models can predict key interactions, such as hydrogen bonds with residues like Arg-120 and Tyr-355, guiding the synthesis of compounds with improved potency. nih.gov This synergy between computational prediction and chemical synthesis accelerates the development of optimized, target-oriented lead compounds. nih.gov
Heterocyclic Building Blocks for Complex Organic Synthesis
Beyond their direct biological applications, benzo[d]oxazoles are valuable heterocyclic building blocks in organic synthesis. mdpi.com They serve as versatile starting materials for constructing more complex, bioactive molecules and natural products. nih.govlifechemicals.com The stability of the benzo[d]oxazole ring system allows it to be carried through multi-step synthetic sequences, while its functional groups provide handles for further chemical transformations.
Numerous synthetic methods have been developed for the preparation of 2-substituted benzo[d]oxazoles, involving the condensation of 2-aminophenols with reagents like aldehydes, carboxylic acids, or esters. nih.govresearchgate.netacs.org This accessibility makes them readily available for use in constructing larger molecular architectures. Their utility is demonstrated in the total synthesis of complex natural products, where the oxazole (B20620) moiety is a recurring structural motif. lifechemicals.com
Applications in Functional Materials Research
The unique electronic and photophysical properties of the benzo[d]oxazole ring system have drawn interest in the field of materials science. The extended π-conjugated system makes these compounds candidates for applications in organic electronics.
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. Their function relies on organic materials that can efficiently emit light upon electrical excitation. The performance of these devices is highly dependent on the photoluminescent properties of the organic molecules used.
2-Substituted benzoxazoles have been identified as promising substructures for photoluminescent materials. nih.gov The aromatic nature of the benzo[d]oxazole core provides a rigid framework that can be functionalized with various substituents to tune its electronic energy levels (i.e., the HOMO and LUMO levels) and, consequently, its emission color and quantum efficiency. By attaching electron-donating or electron-withdrawing groups to the scaffold, researchers can modulate the molecule's fluorescence properties, making benzo[d]oxazole derivatives versatile platforms for designing new emitters for OLED applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Ethoxy-2-ethylbenzo[d]oxazole, and how do reaction conditions influence yields?
- Methodology :
- Stepwise synthesis : Begin with benzoxazole core functionalization. Introduce the ethoxy group via nucleophilic substitution (e.g., using ethyl bromide under basic conditions), followed by ethylation at the 2-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance substitution efficiency, while lower temperatures (40–60°C) minimize decomposition .
- Yield optimization : Microwave-assisted synthesis (e.g., 150°C, 20 min) can improve yields by 15–20% compared to conventional reflux .
Q. How are structural and purity characteristics of this compound validated?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., ethoxy proton signals at δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.0 ppm for OCH₂) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 205 for [M+H]⁺) and fragmentation patterns validate molecular weight .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening approaches are suitable for this compound?
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC₅₀ values reported for analogs like 2-(4-bromophenyl) derivatives at ~270 nM) .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with IC₅₀ comparisons to known inhibitors .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Approaches :
- Docking studies : Use AutoDock Vina to predict binding affinities (ΔG values) to targets like VEGFR-2 or bacterial enzymes. Ethyl/ethoxy substituents may occupy hydrophobic pockets, improving Ki values .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at the 4-position enhance antimicrobial potency .
- Case study : Analogous 2,7-difluoro derivatives showed 30% higher VEGFR-2 inhibition than non-fluorinated analogs .
Q. How can contradictory data on substituent effects be resolved in SAR studies?
- Hypothesis testing :
- Steric vs. electronic effects : Compare ethyl (electron-donating) vs. trifluoromethyl (electron-withdrawing) analogs. Ethyl groups may improve membrane permeability, while CF₃ enhances target binding .
- Table: Substituent Impact on Activity
| Substituent | Position | Bioactivity (IC₅₀) | Key Interaction |
|---|---|---|---|
| Ethoxy | 4 | 150 nM (Kinase X) | H-bond acceptor |
| Bromo | 4 | 90 nM (Kinase X) | Halogen bonding |
| CF₃ | 2 | 75 nM (Kinase Y) | Hydrophobic |
| Data synthesized from . |
Q. What green chemistry strategies minimize waste in large-scale synthesis?
- Sustainable methods :
- Solvent-free synthesis : Ball milling with K₂CO₃ as a base reduces waste by 40% .
- Catalytic systems : Recyclable ionic liquids (e.g., [BMIM]BF₄) improve atom economy in ethoxylation steps .
- Flow chemistry : Continuous microreactors reduce reaction time from hours to minutes and enhance reproducibility .
Q. How do reaction intermediates influence the stability of this compound?
- Mechanistic insights :
- Intermediate isolation : Use TLC to monitor azlactone formation during oxazole ring closure. Unstable intermediates may require in situ trapping with acetic anhydride .
- Degradation pathways : Elevated temperatures (>120°C) promote ring-opening via hydrolysis; stabilize with anhydrous conditions .
Data Interpretation and Optimization
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Protocols :
- Four-parameter logistic model : Fit dose-response curves using GraphPad Prism to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .
- ANOVA : Compare activity across derivatives (e.g., p<0.05 for ethoxy vs. methoxy analogs) .
Q. How can spectroscopic anomalies (e.g., unexpected NMR shifts) be troubleshooted?
- Diagnostic steps :
- Impurity profiling : LC-MS to detect byproducts (e.g., diethylated isomers).
- Solvent effects : Deuterated DMSO vs. CDCl₃ may resolve splitting patterns (e.g., ethoxy protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
